(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the azetidine ring, followed by the introduction of the tert-butyl, benzyloxycarbonyl, and tert-butyldimethylsilyl groups. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, efficiency, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
(2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate
- (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)pyrrolidine-2-carboxylate
Uniqueness
What sets (2S)-tert-Butyl 1-((3S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Properties
Molecular Formula |
C30H50N2O7Si |
---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[(3S)-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C30H50N2O7Si/c1-28(2,3)37-25(33)22-17-18-32(22)19-23(39-40(10,11)30(7,8)9)24(26(34)38-29(4,5)6)31-27(35)36-20-21-15-13-12-14-16-21/h12-16,22-24H,17-20H2,1-11H3,(H,31,35)/t22-,23?,24-/m0/s1 |
InChI Key |
QLNZEDMBROJNIN-OTKIHZFJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN1CC([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1CC(C(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.